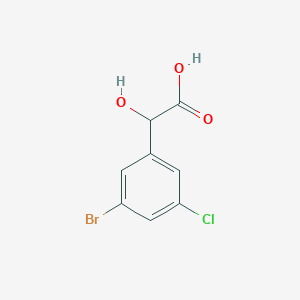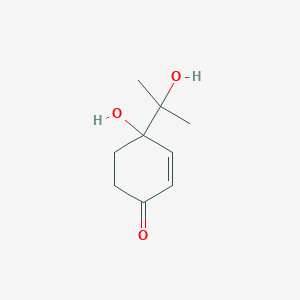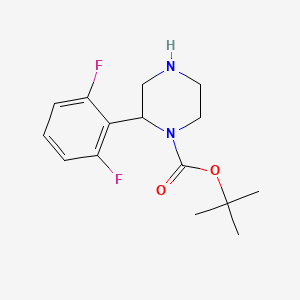![molecular formula C11H8N2OS B13533471 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and isoxazole. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of metal-free synthetic routes and eco-friendly reaction conditions, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzo[b]thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety can enhance the compound’s binding affinity and specificity . These interactions result in the compound’s diverse biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring also show a wide range of pharmacological properties.
Uniqueness
3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is unique due to the combination of the benzo[b]thiophene and isoxazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-5-9(13-14-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,12H2 |
InChI Key |
AYLMGPAINSEWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)

![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)


